molecular formula C14H18N2O5 B2564865 6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid CAS No. 2219376-82-4

6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B2564865
CAS No.: 2219376-82-4
M. Wt: 294.307
InChI Key: WPNZWJZVGXEINE-UHFFFAOYSA-N
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Description

6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a naphthyridine core, a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a carboxylic acid moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 1,6-naphthyridine derivatives.

  • Protection: The amino group is protected using the tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

  • Hydroxylation: Introduction of the hydroxyl group at the 4-position is achieved through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.

  • Carboxylation: The carboxylic acid group is introduced at the 3-position through carboxylation reactions, which may involve reagents like carbon monoxide in the presence of a catalyst.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The hydroxyl group can undergo oxidation reactions to form ketones or aldehydes.

  • Reduction: The naphthyridine core can be reduced to form simpler derivatives.

  • Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Osmium tetroxide, potassium permanganate, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc group removal.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Unprotected amines and other functionalized derivatives.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used to study biological processes involving naphthyridine derivatives.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.

  • Industry: It is used in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition. The pathways involved can vary widely, but often include signaling cascades and metabolic processes.

Comparison with Similar Compounds

  • Naphthyridine Derivatives: Other derivatives of naphthyridine with different substituents.

  • Boc-Protected Amines: Compounds with similar Boc-protected amino groups.

  • Hydroxylated Naphthyridines: Naphthyridines with hydroxyl groups at different positions.

Uniqueness: 6-(tert-Butoxycarbonyl)-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid stands out due to its specific combination of functional groups, which allows for diverse chemical transformations and applications. Its stability and reactivity make it a valuable tool in organic synthesis and research.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)16-5-4-10-9(7-16)11(17)8(6-15-10)12(18)19/h6H,4-5,7H2,1-3H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNZWJZVGXEINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C(=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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